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Abstract

Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged
from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor
antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development
reached Phase Il clinical trials for the topical treatment of dermatomycoses, such as
onychomyecosis.[4] This document provides a detailed technical overview of its discovery, dual
mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical
evaluation. While showing significant promise, its development appears to have been
discontinued.

Discovery and Chemical Profile

Abafungin was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties
were discovered serendipitously during a screening campaign for Hz-receptor antagonists, for
which famotidine was the lead structure.[1] Abafungin represents the first member of the
arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically
from established classes like azoles, allylamines, and polyenes.

e Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-
tetrahydropyrimidin-2-amine
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e Molecular Formula: C21H22N40S
e Molecular Weight: 378.5 g/mol

o Class: Arylguanidine

Mechanism of Action

Abafungin exhibits a unique dual mechanism of action, targeting both the synthesis of the
fungal cell membrane and its structural integrity directly. This multifaceted approach is
advantageous as it may reduce the likelihood of rapid resistance development.

« Inhibition of Ergosterol Biosynthesis: Abafungin specifically inhibits the enzyme sterol-C-24-
methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the
sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent
in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital
component for maintaining the fluidity and integrity of the fungal cell membrane.

» Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, abafungin
exerts a direct, rapid effect on the fungal cell membrane. This action results in the
measurable release of intracellular potassium (K*) and ATP, indicating a loss of membrane
integrity and subsequent cell death. A significant feature of this mechanism is its efficacy
against both growing and resting (non-metabolizing) fungal cells, a clear advantage over
many antifungals that are only effective against proliferating pathogens.
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Figure 1: Dual mechanism of action of Abafungin.
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In Vitro Antifungal Activity

Abafungin has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide
range of medically important fungi, including dermatophytes, yeasts, and molds.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC ranges of abafungin against various pathogenic fungi
in comparison to other standard antifungal agents, as determined by broth dilution assay.
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Organism
(No. of Abafungin Bifonazole
Strains)

Clotrimazol L )
Terbinafine Amorolfine
e

Dermatophyt
es

Trichophyton
mentagrophyt  <0.06-0.5 1to >64
es (5)

<0.06-1 <0.06 <0.06-0.13

Trichophyton
rubrum (5)

0.13-0.5 2 to >64

<0.06-0.25 <0.06 <0.06-0.13

Microsporum
) <0.06-0.25 2 to >64
canis (5)

<0.06-0.25 <0.06 <0.06-0.13

Epidermophyt
on floccosum <0.06 2 to >64

®)

<0.06 <0.06 <0.06

Yeasts

Candida
albicans (10)

<0.06-2 16 to >64

4t0>64 4-32 4-32

Candida
glabrata (5)

0.5-2 >64

>64 16-32 16 to >64

Candida
krusei (5)

0.5-2 >64

>64 16 to >64 16 to >64

Molds

Aspergillus
_ 0.25-1 >64
fumigatus (5)

>64 0.5-2 4 to >64

Aspergillus
0.5-2 >64
niger (5)

>64 1-4 16 to >64

Data sourced from Borelli C, et al. Chemotherapy. 2008.
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Minimum Fungicidal Concentration (MFC)

Abafungin’s fungicidal activity was notably superior to that of comparator drugs against yeasts
and molds.

Organism .
. . Clotrimazol o )
(No. of Abafungin Bifonazole Terbinafine Amorolfine
e
Strains)

Dermatophyt
es

Trichophyton
mentagrophyt  0.25-1 >64 >64 <0.06-0.13 4-16
es (5)

Trichophyton
rubrum (5)

0.5-2 >64 >64 <0.06-0.13 4-16

Yeasts

Candida
albicans (10)

1-4 >64 >64 >64 >64

Candida
glabrata (5)

2-8 >64 >64 >64 >64

Molds

Aspergillus
) 1-4 >64 >64 2-8 >64
fumigatus (5)

Aspergillus
] 2-8 >64 >64 4-16 >64
niger (5)

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Key Experimental Protocols

The dual mechanism of action was elucidated through a series of detailed in vitro experiments.
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Figure 2: Workflow for elucidating Abafungin's dual action.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol was used to determine MIC values.

» Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud
dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a
standardized concentration.

o Assay Plate Preparation: Twofold serial dilutions of abafungin and comparator drugs were
prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

 Inoculation and Incubation: The standardized fungal suspension was added to each well.
Plates were incubated at 35°C for 24-48 hours.
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MIC Determination: The MIC was defined as the lowest drug concentration that caused a
significant inhibition of fungal growth (e.g., 250% or =90%) compared to a drug-free control
well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the impact on sterol production.

Cell Culture:Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a
density of 107 cells/ml.

Drug Incubation: The cell suspension was incubated with various concentrations of
abafungin at 37°C in a shaker.

Radiolabeling: 7.4 kBg/ml of L-[Methyl-1*C]methionine was added to the culture, and
incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by
sterol-C-24-methyltransferase.

Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the
non-saponified lipid fraction was extracted with petroleum ether.

Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica
gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to
quantify the inhibition of ergosterol synthesis.

Membrane Integrity Assay (Conductivity Measurement)

This protocol assesses direct membrane damage by measuring ion leakage.

Cell Preparation: An overnight culture of C. albicans was washed three times in distilled
water and resuspended to a final density of 6 x 108 CFU/ml.

Measurement: The baseline conductivity of the cell suspension was measured using a
standard conductivity meter.

Drug Addition: Abafungin was added to the cell suspension (final cell density 6 x 10°
CFU/ml).
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e Post-Exposure Measurement: Conductivity was measured immediately and over time after
the addition of the drug. An increase in conductivity indicates the release of intracellular ions,
signifying membrane damage.

Development History and Outlook

The discovery and preclinical development of Abafungin followed a logical progression from
initial screening to detailed mechanistic studies.
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Figure 3: Discovery and development pathway of Abafungin.

Abafungin reached Phase Il clinical trials, where it was investigated as a topical treatment for
fungal infections like onychomycosis. However, there is a lack of publicly available data from
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these trials, and the primary research papers date back to the late 2000s. This, combined with
the emergence of other antifungal agents, suggests that its development was likely halted or
deprioritized, a common outcome for many investigational drugs due to strategic or financial
reasons. Despite this, the discovery of abafungin and its unique dual mechanism of action
remain a significant case study in antifungal research, highlighting the potential of novel
chemical scaffolds and multi-targeted therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1664290?utm_src=pdf-body
https://www.benchchem.com/product/b1664290?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818358/
https://pure.eur.nl/ws/portalfiles/portal/85554977/thesiswilson2_641976981bb7a.pdf
https://pubmed.ncbi.nlm.nih.gov/18587237/
https://pubmed.ncbi.nlm.nih.gov/18587237/
https://pubmed.ncbi.nlm.nih.gov/18587237/
https://pubchem.ncbi.nlm.nih.gov/compound/Abafungin
https://www.benchchem.com/product/b1664290#abafungin-discovery-and-development-history
https://www.benchchem.com/product/b1664290#abafungin-discovery-and-development-history
https://www.benchchem.com/product/b1664290#abafungin-discovery-and-development-history
https://www.benchchem.com/product/b1664290#abafungin-discovery-and-development-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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